molecular formula C9H7CuO B14382620 copper(1+);1-ethynyl-2-methoxybenzene CAS No. 89836-79-3

copper(1+);1-ethynyl-2-methoxybenzene

Cat. No.: B14382620
CAS No.: 89836-79-3
M. Wt: 194.70 g/mol
InChI Key: WXFKKVJAPNIBCN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethynylanisole can be synthesized through the reaction of 2-iodoanisole with trimethylsilylacetylene, followed by the deprotection of the trimethylsilyl group . The reaction typically involves the use of a palladium catalyst and a base such as potassium carbonate. The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours.

Industrial Production Methods

In an industrial setting, the production of 2-ethynylanisole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The purification of the final product is typically achieved through distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Ethynylanisole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nitration: 2-Nitro-1-ethynyl-4-methoxybenzene

    Bromination: 2-Bromo-1-ethynyl-4-methoxybenzene

    Oxidation: 2-Methoxybenzoic acid

    Reduction: 2-Ethyl-1-methoxybenzene

Mechanism of Action

The mechanism of action of 2-ethynylanisole involves its interaction with various molecular targets and pathways. The methoxy group on the benzene ring increases the electron density, making the compound more reactive towards electrophiles . The ethynyl group can participate in various addition and substitution reactions, leading to the formation of new chemical bonds . The overall reactivity of the compound is influenced by the presence of both the methoxy and ethynyl groups, which modulate its chemical behavior.

Comparison with Similar Compounds

2-Ethynylanisole can be compared with other similar compounds, such as:

    1-Ethynyl-4-methoxybenzene: Similar structure but with the ethynyl group in the para position.

    2-Ethynylphenol: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-Ethynyl-4-methoxytoluene: Similar structure but with an additional methyl group on the benzene ring.

Uniqueness

The uniqueness of 2-ethynylanisole lies in the combination of the methoxy and ethynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

89836-79-3

Molecular Formula

C9H7CuO

Molecular Weight

194.70 g/mol

IUPAC Name

copper(1+);1-ethynyl-2-methoxybenzene

InChI

InChI=1S/C9H7O.Cu/c1-3-8-6-4-5-7-9(8)10-2;/h4-7H,2H3;/q-1;+1

InChI Key

WXFKKVJAPNIBCN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C#[C-].[Cu+]

Origin of Product

United States

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